molecular formula C4H8BrNO B1266605 2-Bromo-2-methylpropanamide CAS No. 7462-74-0

2-Bromo-2-methylpropanamide

Cat. No.: B1266605
CAS No.: 7462-74-0
M. Wt: 166.02 g/mol
InChI Key: WTRIMJTZOOLIFZ-UHFFFAOYSA-N
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Description

2-Bromo-2-methylpropanamide is an organic compound with the molecular formula C4H8BrNO. It is a white to almost white crystalline powder with a melting point of 145-149°C . This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Biochemical Analysis

Biochemical Properties

2-Bromo-2-methylpropanamide plays a significant role in biochemical reactions, particularly in the synthesis of spiro-oxazolidinones through base-promoted reactions with lactams . It interacts with enzymes and proteins involved in these reactions, facilitating the formation of complex structures. The compound’s bromine atom is crucial for its reactivity, allowing it to participate in nucleophilic substitution and elimination reactions.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can induce changes in the expression of specific genes, leading to alterations in cellular functions. Additionally, it may impact metabolic pathways by interacting with key enzymes, thereby affecting the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites. This interaction can lead to changes in the enzyme’s conformation and activity, ultimately affecting downstream biochemical pathways. The compound’s ability to modify gene expression is also linked to its interaction with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade when exposed to light or high temperatures . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including potential toxicity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions. At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage level leads to significant changes in the compound’s impact on biological systems.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can affect the levels of specific metabolites by altering the activity of enzymes involved in their synthesis or degradation. This interaction can lead to changes in metabolic flux, impacting the overall metabolic balance within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues is influenced by its chemical properties, including its solubility and affinity for specific biomolecules .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization allows this compound to interact with specific biomolecules and participate in localized biochemical reactions. The compound’s activity can be modulated by its presence in different subcellular environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-2-methylpropanamide can be synthesized through the reaction of 2-bromo-2-methylpropanoyl bromide with aqueous ammonia. The reaction is carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction . The resulting white precipitate is collected and washed with water to obtain the final product .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully monitored to ensure high yield and purity of the product. The use of automated systems and controlled environments helps in maintaining consistency and quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

  • 2-Bromo-2-methylpropionic acid
  • 2-Bromoisobutyryl bromide
  • 2-Bromopropionamide
  • 2-Bromoisobutyramide

Uniqueness: 2-Bromo-2-methylpropanamide is unique due to its specific reactivity and the types of reactions it undergoes. Its ability to form oxazolidin-4-one derivatives through cyclocoupling reactions sets it apart from similar compounds .

Properties

IUPAC Name

2-bromo-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrNO/c1-4(2,5)3(6)7/h1-2H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRIMJTZOOLIFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30225608
Record name Propanamide, 2-bromo-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30225608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7462-74-0
Record name Propanamide, 2-bromo-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007462740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7462-74-0
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanamide, 2-bromo-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30225608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-2-methylpropionamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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